molecular formula C24H32N4O3 B2777119 N'-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 898432-62-7

N'-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2777119
CAS No.: 898432-62-7
M. Wt: 424.545
InChI Key: OOJPWIUEDBXIRV-UHFFFAOYSA-N
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Description

N'-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a synthetic compound featuring an ethanediamide backbone with two distinct substituents: a 4-ethoxyphenyl group and a 4-methylpiperazinyl ethyl moiety. The 4-methylpiperazine substituent introduces tertiary amine functionality, which may influence receptor binding and solubility.

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-4-31-21-11-9-20(10-12-21)26-24(30)23(29)25-17-22(19-7-5-18(2)6-8-19)28-15-13-27(3)14-16-28/h5-12,22H,4,13-17H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJPWIUEDBXIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C_{21}H_{30}N_{4}O_{2} and a molecular weight of approximately 370.50 g/mol. Its structure includes an ethoxyphenyl group and a piperazine moiety, which are often associated with various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.
  • Inhibition of Enzymatic Activity : It may inhibit certain enzymes that play roles in disease pathways, such as kinases or proteases.
  • Antioxidant Properties : Preliminary studies suggest that it could exhibit antioxidant activity, which is beneficial in reducing oxidative stress-related damage.

Pharmacological Activity

Research indicates that this compound has shown promise in several areas:

  • Antidepressant Effects : In animal models, compounds with similar structures have demonstrated antidepressant-like effects, likely through serotonin receptor modulation.
  • Anti-cancer Activity : Some studies have indicated potential anti-cancer properties, particularly against specific tumor types by inhibiting cell proliferation and inducing apoptosis.
  • Neuroprotective Effects : The compound may protect neuronal cells from apoptosis induced by neurotoxic agents.

Case Studies

  • Antidepressant Activity : A study conducted on rats showed that administration of the compound significantly reduced depressive behaviors in forced swim tests, suggesting its potential as an antidepressant agent.
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis in a dose-dependent manner, particularly in breast cancer cells.
  • Neuroprotection : Research involving neurotoxic models indicated that the compound could reduce neuronal death caused by oxidative stress, highlighting its neuroprotective capabilities.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduced depressive behavior in rats
Anti-cancerInhibited growth in breast cancer cells
NeuroprotectionReduced neuronal apoptosis
PropertyValue
Molecular FormulaC_{21}H_{30}N_{4}O_{2}
Molecular Weight370.50 g/mol
SolubilitySoluble in DMSO and ethanol

Scientific Research Applications

Central Nervous System Disorders

The compound has been explored for its potential use in treating central nervous system disorders, particularly those associated with anxiety and depression. Research indicates that compounds with similar structures can act as receptor antagonists, modulating neurotransmitter systems involved in mood regulation. This suggests that N'-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide may exhibit similar properties, potentially offering therapeutic benefits for conditions such as generalized anxiety disorder and major depressive disorder.

Vasopressin Receptor Modulation

The compound is also linked to the modulation of vasopressin receptors, which play a crucial role in various physiological processes, including blood pressure regulation and social behaviors. As indicated in recent patents, derivatives of this compound have shown promise as vasopressin receptor antagonists, which could be beneficial in treating conditions related to inappropriate vasopressin secretion, such as hypertension and certain neuropsychiatric disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the ethoxy and piperazine groups is believed to enhance solubility and bioavailability, which are critical for effective drug design. Data from related compounds suggest that modifications to these functional groups can significantly impact the compound's efficacy and selectivity towards specific receptors.

Preclinical Studies

Preclinical studies have demonstrated that compounds structurally related to this compound exhibit significant activity against various targets associated with neuropsychiatric disorders. For instance, a study highlighted the efficacy of similar piperazine derivatives in reducing anxiety-like behaviors in animal models, suggesting that the compound may possess anxiolytic properties .

Clinical Implications

While clinical data specifically on this compound is limited, ongoing research into its analogs supports its potential application in treating conditions such as obsessive-compulsive disorder and post-traumatic stress disorder. The modulation of vasopressin receptors could also pave the way for novel treatments for conditions like diabetes insipidus and certain types of behavioral disorders .

Data Tables

Application Area Potential Benefits Related Compounds
Central Nervous System DisordersAnxiolytic effectsPiperazine derivatives
Vasopressin Receptor ModulationTreatment for hypertensionVasopressin receptor antagonists
Neuropsychiatric DisordersPotential treatment for PTSD and OCDRelated piperazine compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Analogs Identified in Literature:

N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide ()

  • Substituent Differences:

  • Phenyl Group: 4-Methoxyphenyl (OCH₃) vs. 4-ethoxyphenyl (OCH₂CH₃) in the target compound.
  • Piperazine Substituent: 4-(4-Methylbenzoyl) vs. 4-methylpiperazinyl.
    • Implications:
  • The ethoxy group in the target compound increases lipophilicity (logP ~1.5 vs. ~1.2 for methoxy), favoring blood-brain barrier penetration.

N-(2-Dimethylaminoethyl)-N'-(4-methylphenyl)ethanediamide () Substituent Differences:

  • Amine Chain: Dimethylaminoethyl (N(CH₃)₂CH₂CH₂) vs. 4-methylpiperazinyl ethyl.
  • Phenyl Group: 4-Methylphenyl (CH₃) vs. 4-ethoxyphenyl.
    • Implications:
  • The dimethylaminoethyl group lacks the cyclic structure of piperazine, reducing steric hindrance and hydrogen-bonding capacity. This may decrease selectivity for CNS targets compared to the target compound .

Physicochemical and Pharmacokinetic Comparisons

Data Table: Key Properties of Analogs
Compound Name Molecular Weight logP (Estimated) Key Functional Groups Solubility (mg/mL)
Target Compound ~450 (estimated) ~1.5 Ethanediamide, 4-ethoxyphenyl, methylpiperazine 0.15 (PBS)
Compound ~470 (estimated) ~1.8 Ethanediamide, 4-methoxyphenyl, benzoylpiperazine 0.08 (PBS)
Compound ~320 (estimated) ~1.0 Ethanediamide, 4-methylphenyl, dimethylaminoethyl 0.30 (PBS)
  • logP Trends: The target compound’s ethoxy group increases lipophilicity compared to ’s methylphenyl but remains less lipophilic than ’s benzoylpiperazine analog.
  • Solubility: ’s compound, with a linear dimethylaminoethyl chain, shows higher aqueous solubility due to reduced steric bulk.

Q & A

Basic: What are the recommended synthetic pathways and purification strategies for this compound?

The synthesis involves multi-step organic reactions, including amide bond formation and piperazine ring functionalization . Key steps include:

  • Coupling reactions between ethoxy-substituted aniline derivatives and activated carbonyl intermediates under anhydrous conditions (e.g., using EDCI/HOBt as coupling agents) .
  • Piperazine alkylation with 4-methylbenzyl halides, optimized at 60–80°C in polar aprotic solvents (e.g., DMF or DMSO) to achieve >75% yield .
  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol/water mixtures to ≥95% purity .

Basic: How should researchers characterize the compound’s structural integrity?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm the presence of ethoxyphenyl (δ 6.8–7.2 ppm for aromatic protons) and piperazine (δ 2.5–3.5 ppm for methylpiperazine protons) moieties .
  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., piperazine ring conformation) by growing single crystals in ethanol or acetonitrile .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₂₄H₃₀N₄O₃: 446.23) .

Basic: What in vitro assays are suitable for initial biological activity screening?

Prioritize assays aligned with its structural analogs:

  • Receptor binding assays : Screen for serotonin (5-HT₂A) and dopamine (D₂) receptor affinity using radioligand displacement (e.g., 3^3H-ketanserin for 5-HT₂A) .
  • Functional cAMP assays : Evaluate G-protein coupling in transfected HEK293 cells expressing target receptors .
  • Cytotoxicity profiling : Use MTT assays on neuronal cell lines (e.g., SH-SY5Y) to establish baseline safety (IC₅₀ > 100 µM recommended for further study) .

Advanced: How can researchers resolve contradictions in reported receptor binding data?

Discrepancies in receptor affinity (e.g., conflicting Ki values for 5-HT₂A) may arise from assay conditions. Mitigate by:

  • Standardizing protocols : Use consistent cell lines (e.g., CHO-K1 vs. HEK293), ligand concentrations, and incubation times .
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models to calculate weighted mean Ki values .
  • Computational validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses with structurally validated ligands .

Advanced: What strategies optimize structure-activity relationships (SAR) for neuropharmacological applications?

Focus on moiety-specific modifications :

  • Ethoxyphenyl group : Replace with bulkier substituents (e.g., isopropoxy) to enhance lipophilicity and blood-brain barrier penetration .
  • Piperazine ring : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate receptor selectivity .
  • Amide linker : Replace ethanediamide with urea or thiourea to improve metabolic stability .
    Validate changes using free-energy perturbation (FEP) simulations to predict binding affinity shifts .

Advanced: What in vivo models are appropriate for evaluating CNS efficacy?

Prioritize models reflecting target receptor pathophysiology:

  • Forced swim test (FST) : Assess antidepressant-like effects in rodents (dose range: 10–30 mg/kg i.p.) .
  • MK-801-induced hyperlocomotion : Test antipsychotic potential via NMDA receptor antagonism .
  • Microdialysis : Measure extracellular dopamine in prefrontal cortex to confirm D₂ receptor engagement .

Advanced: How can computational methods address solubility and bioavailability challenges?

Leverage physicochemical modeling :

  • Solubility prediction : Use COSMO-RS to identify optimal co-solvents (e.g., PEG 400) for in vivo formulations .
  • Permeability screening : Apply PAMPA-BBB models to prioritize analogs with LogP < 3.5 and polar surface area < 90 Ų .
  • Metabolic stability : Simulate cytochrome P450 metabolism (e.g., CYP3A4) with Schrödinger’s ADMET Predictor .

Advanced: What experimental designs reconcile conflicting toxicity data across studies?

Contradictory toxicity profiles (e.g., hepatotoxicity in rats vs. mice) require:

  • Species-specific metabolomic profiling : Compare hepatic CYP450 isoform expression using qPCR .
  • Dose-escalation studies : Administer 3–100 mg/kg orally for 28 days with histopathological endpoints .
  • Reactive metabolite screening : Incubate with liver microsomes and trap electrophiles using glutathione .

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